ML095

Vue d'ensemble

Description

Applications De Recherche Scientifique

ML095 is widely used in scientific research due to its inhibitory effects on placental alkaline phosphatase. Some of its applications include:

Chemistry: Used as a probe to study the biological functions and natural substrates of placental alkaline phosphatase.

Biology: Employed in cell-based assays to investigate the role of placental alkaline phosphatase in cellular processes.

Medicine: Potential therapeutic applications in diseases where placental alkaline phosphatase is implicated, such as certain cancers.

Industry: Utilized in the development of diagnostic assays and screening tools for placental alkaline phosphatase activity

Mécanisme D'action

Target of Action

The primary target of ML095 is Placental Alkaline Phosphatase (PLAP) . Alkaline phosphatases are hydrolase enzymes responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids .

Mode of Action

This compound is a specific inhibitor of PLAP . It interacts with PLAP, inhibiting its function and leading to changes in the biochemical processes that rely on this enzyme .

Biochemical Pathways

The inhibition of PLAP by this compound affects the biochemical pathways involving the removal of phosphate groups from various molecules . The exact downstream effects of this inhibition depend on the specific biological context and the other molecules involved.

Result of Action

The inhibition of PLAP by this compound can lead to changes in the molecular and cellular processes that rely on this enzyme . The specific effects would depend on the biological context.

Analyse Biochimique

Biochemical Properties

ML095 interacts with several biomolecules, including PLAP, tissue non-specific alkaline phosphatase (TNAP), and intestinal alkaline phosphatase (IAP). It inhibits PLAP, TNAP, and IAP with IC50 values of 2.1, >100, and 53 μM, respectively . This suggests that this compound has a high affinity for PLAP and can significantly influence biochemical reactions involving this enzyme.

Cellular Effects

Given its role as a PLAP inhibitor, it is likely that this compound influences cell function by modulating the activity of this enzyme .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on PLAP. By binding to PLAP, this compound prevents this enzyme from carrying out its normal function, which may lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

Given its role as a PLAP inhibitor, it is likely that this compound interacts with enzymes and cofactors in pathways related to the function of this enzyme .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

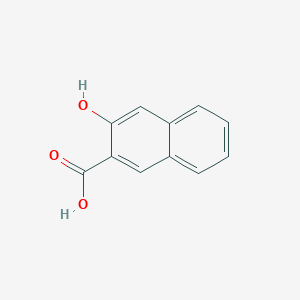

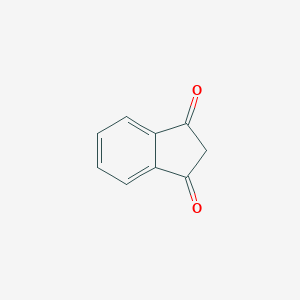

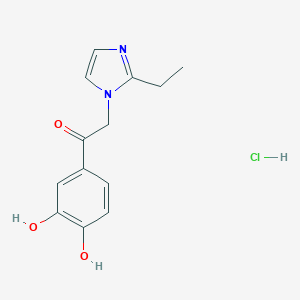

La synthèse de ML095 implique la réaction de la 3,4-dihydroxybenzaldehyde avec le 2-éthylimidazole en présence d'un catalyseur approprié. La réaction se déroule selon un mécanisme de condensation, formant le cycle imidazole et le fixant au fragment benzaldéhyde. Le produit est ensuite purifié par recristallisation pour obtenir le composé final .

Méthodes de Production Industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le processus implique l'utilisation de grands réacteurs, un contrôle précis de la température et des techniques de purification efficaces telles que la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

Types de Réactions

ML095 subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle sur le cycle benzénique peuvent être oxydés pour former des quinones.

Réduction : Le groupe carbonyle peut être réduit pour former des alcools.

Substitution : Le cycle imidazole peut subir des réactions de substitution avec des électrophiles.

Réactifs et Conditions Communs

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des électrophiles tels que les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux Produits Formés

Oxydation : Formation de quinones.

Réduction : Formation d'alcools.

Substitution : Formation de dérivés imidazoles substitués.

Applications de Recherche Scientifique

This compound est largement utilisé dans la recherche scientifique en raison de ses effets inhibiteurs sur la phosphatase alcaline placentaire. Certaines de ses applications incluent :

Chimie : Utilisé comme sonde pour étudier les fonctions biologiques et les substrats naturels de la phosphatase alcaline placentaire.

Biologie : Employé dans des essais cellulaires pour enquêter sur le rôle de la phosphatase alcaline placentaire dans les processus cellulaires.

Médecine : Applications thérapeutiques potentielles dans les maladies où la phosphatase alcaline placentaire est impliquée, telles que certains cancers.

Industrie : Utilisé dans le développement de tests diagnostiques et d'outils de dépistage pour l'activité de la phosphatase alcaline placentaire

Mécanisme d'Action

This compound exerce ses effets en se liant au site actif de la phosphatase alcaline placentaire, inhibant ainsi son activité enzymatique. Cette inhibition empêche la déphosphorylation des substrats, conduisant à l'accumulation de molécules phosphorylées. Les cibles moléculaires comprennent les résidus du site actif de la phosphatase alcaline placentaire, et les voies impliquées sont celles liées au métabolisme du phosphate .

Comparaison Avec Des Composés Similaires

Composés Similaires

CID-25067483 : Un autre inhibiteur de la phosphatase alcaline placentaire avec une structure et une fonction similaires.

MLS-0315848 : Un composé ayant des effets inhibiteurs sur la phosphatase alcaline placentaire mais avec des profils de sélectivité différents

Unicité

ML095 est unique en raison de sa haute sélectivité pour la phosphatase alcaline placentaire par rapport aux autres isozymes de phosphatase alcaline, telles que la phosphatase alcaline non spécifique des tissus et la phosphatase alcaline intestinale. Cette sélectivité en fait un outil précieux pour étudier les fonctions biologiques spécifiques de la phosphatase alcaline placentaire .

Propriétés

IUPAC Name |

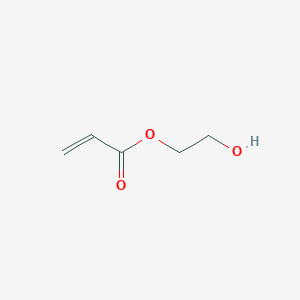

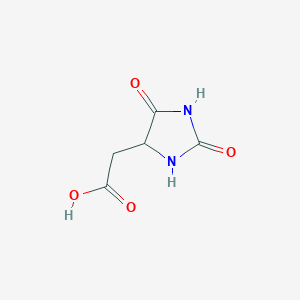

1-(3,4-dihydroxyphenyl)-2-(2-ethylimidazol-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3.ClH/c1-2-13-14-5-6-15(13)8-12(18)9-3-4-10(16)11(17)7-9;/h3-7,16-17H,2,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSPJLHFXSMCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC(=O)C2=CC(=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135318-57-8 | |

| Record name | 1135318-57-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.